molecular formula C7H13ClN2O B14043406 (S)-1-(3,5-Dimethylisoxazol-4-YL)ethan-1-amine hcl

(S)-1-(3,5-Dimethylisoxazol-4-YL)ethan-1-amine hcl

Cat. No.: B14043406
M. Wt: 176.64 g/mol
InChI Key: JBIDWRUFHQNMEO-WCCKRBBISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-(3,5-Dimethylisoxazol-4-YL)ethan-1-amine hcl is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3,5-Dimethylisoxazol-4-YL)ethan-1-amine hcl typically involves the following steps:

    Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors such as 3,5-dimethyl-4-nitro-2-isoxazoline.

    Reduction of the Nitro Group: The nitro group in the isoxazole ring can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Resolution of Enantiomers: The resulting racemic mixture can be resolved into its enantiomers using chiral resolution techniques.

    Formation of the Hydrochloride Salt: The free amine can be converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar steps as described above, with optimization for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3,5-Dimethylisoxazol-4-YL)ethan-1-amine hcl can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The isoxazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides.

Major Products Formed

    Oxidation: Oximes, nitriles.

    Reduction: Secondary amines, tertiary amines.

    Substitution: Various substituted isoxazoles.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (S)-1-(3,5-Dimethylisoxazol-4-YL)ethan-1-amine hcl depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The isoxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(3,5-Dimethylisoxazol-4-YL)ethan-1-amine hcl: The enantiomer of the compound, with potentially different biological activity.

    3,5-Dimethylisoxazole: A simpler analog without the ethan-1-amine group.

    Isoxazole-4-carboxylic acid: Another isoxazole derivative with different functional groups.

Uniqueness

(S)-1-(3,5-Dimethylisoxazol-4-YL)ethan-1-amine hcl is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its enantiomeric purity and the presence of the isoxazole ring make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H13ClN2O

Molecular Weight

176.64 g/mol

IUPAC Name

(1S)-1-(3,5-dimethyl-1,2-oxazol-4-yl)ethanamine;hydrochloride

InChI

InChI=1S/C7H12N2O.ClH/c1-4(8)7-5(2)9-10-6(7)3;/h4H,8H2,1-3H3;1H/t4-;/m0./s1

InChI Key

JBIDWRUFHQNMEO-WCCKRBBISA-N

Isomeric SMILES

CC1=C(C(=NO1)C)[C@H](C)N.Cl

Canonical SMILES

CC1=C(C(=NO1)C)C(C)N.Cl

Origin of Product

United States

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